molecular formula C8H12ClN3O2 B13485536 3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

Cat. No.: B13485536
M. Wt: 217.65 g/mol
InChI Key: ZZFQVIDLMUCXKF-UHFFFAOYSA-N
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Description

3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid typically involves the reaction of 4-chloropyrazole with appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1h-pyrazol-1-yl)propanoic acid
  • 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Uniqueness

3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a methylamino group and a carboxylic acid moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-methyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C8H12ClN3O2/c1-8(10-2,7(13)14)5-12-4-6(9)3-11-12/h3-4,10H,5H2,1-2H3,(H,13,14)

InChI Key

ZZFQVIDLMUCXKF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Cl)(C(=O)O)NC

Origin of Product

United States

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